Cas no 893972-61-7 (4-acetyl-N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide)

4-Acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fused imidazothiazole moiety, which enhances its potential as a biologically active compound. The acetyl group at the 4-position of the benzene ring and the sulfonamide linkage contribute to its structural diversity, making it a candidate for pharmaceutical and agrochemical applications. Its unique heterocyclic core may offer improved binding affinity and selectivity in target interactions, particularly in enzyme inhibition or receptor modulation. The compound's synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. Suitable for research in medicinal chemistry, it serves as a valuable intermediate for developing novel therapeutic agents.
4-acetyl-N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide structure
893972-61-7 structure
Product Name:4-acetyl-N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide
CAS No:893972-61-7
MF:C19H17N3O3S2
MW:399.48658156395
CID:6420684
PubChem ID:16187107
Update Time:2025-05-25

4-acetyl-N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide
    • 4-acetyl-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
    • MLS000685952
    • SMR000324827
    • AKOS024618119
    • CHEMBL1389953
    • 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
    • 893972-61-7
    • 4-acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
    • HMS2588J16
    • F1898-0065
    • Inchi: 1S/C19H17N3O3S2/c1-13(23)14-5-7-17(8-6-14)27(24,25)21-16-4-2-3-15(11-16)18-12-22-9-10-26-19(22)20-18/h2-8,11-12,21H,9-10H2,1H3
    • InChI Key: JMOCFHJULGKRGQ-UHFFFAOYSA-N
    • SMILES: S1C2=NC(C3C=CC=C(C=3)NS(C3C=CC(C(C)=O)=CC=3)(=O)=O)=CN2CC1

Computed Properties

  • Exact Mass: 399.07113376g/mol
  • Monoisotopic Mass: 399.07113376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 643
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 115Ų

4-acetyl-N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-acetyl-N-(3-{2H,3H-imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide

Introduction to 4-acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3-thiazol-6-yl}phenyl)benzene-1-sulfonamide (CAS No. 893972-61-7)

The compound 4-acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3-thiazol-6-yl}phenyl)benzene-1-sulfonamide, identified by its CAS number 893972-61-7, represents a significant advancement in the field of medicinal chemistry. This molecule, featuring a complex heterocyclic scaffold, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound includes an acetyl group, a benzene sulfonamide moiety, and a key imidazo[2,1-b][1,3-thiazole] ring system, which collectively contribute to its unique pharmacological properties.

Recent research has highlighted the importance of imidazo[2,1-b][1,3-thiazole] derivatives in medicinal chemistry due to their diverse biological activities. These derivatives have been explored for their roles in modulating various cellular pathways, including inflammation, apoptosis, and enzyme inhibition. The presence of the benzene sulfonamide group in 4-acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3-thiazol-6-yl}phenyl)benzene-1-sulfonamide further enhances its potential as a pharmacophore. Sulfonamides are well-known for their ability to interact with biological targets such as enzymes and receptors, making them valuable in drug design.

The acetyl group in the molecular structure of this compound may play a crucial role in modulating its solubility and bioavailability. Acetylated compounds often exhibit improved pharmacokinetic profiles, which can be advantageous in drug development. Additionally, the imidazo[2,1-b][1,3-thiazole] core is known for its ability to engage with specific biological pathways associated with diseases such as cancer and infectious disorders. Studies have shown that imidazo[2,1-b][1,3-thiazole] derivatives can inhibit the activity of certain kinases and other enzymes involved in cell proliferation and survival.

In the context of current pharmaceutical research, the development of small molecules that can selectively target pathological pathways is of paramount importance. The compound 4-acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3-thiazol-6-yl}phenyl)benzene-1-sulfonamide has been investigated for its potential to interact with targets implicated in various diseases. Preliminary studies suggest that it may exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which are involved in inflammatory responses. The ability to modulate JAK activity could make this compound a promising candidate for treating inflammatory and autoimmune conditions.

The synthesis and characterization of 4-acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3-thiazol-6-yl}phenyl)benzene-1-sulfonamide have been subjects of considerable interest in synthetic organic chemistry. The construction of the imidazo[2,1-b][1,3-thiazole] ring system requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to achieve this goal, including multi-step cyclization reactions and transition metal-catalyzed processes. These synthetic approaches not only facilitate the preparation of the target compound but also provide insights into the structural optimization of related derivatives.

The pharmacological evaluation of 4-acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3-thiazol-6-yl}phenyl)benzene-1-sulfonamide has revealed several interesting properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines by inducing apoptosis or arresting cell cycle progression. Additionally, the compound has shown potential against bacterial pathogens by interfering with essential bacterial enzymes or metabolic pathways. These findings underscore the therapeutic relevance of this molecule and highlight its potential as a lead compound for further drug development.

Advances in computational chemistry have also played a significant role in understanding the behavior of 4-acetyl-N-(3-{2H,3H-imidazo[2,1-b][1,3-thiazol-6-yl}phenyl)benzene-1-sulfonamide at both molecular and cellular levels. Molecular docking studies have been used to predict binding interactions between this compound and biological targets such as protein kinases or sulfonamide receptors. These studies provide valuable insights into the mechanism of action of the compound and guide the design of more potent derivatives.

The future prospects for 4-acetyl-N-(3-{2H,3H-imidazo[2

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